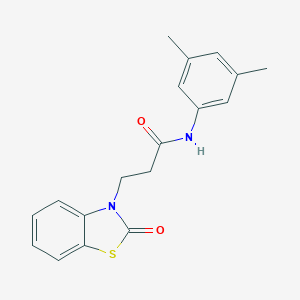

N-(3,5-dimethylphenyl)-3-(2-oxo-1,3-benzothiazol-3(2H)-yl)propanamide

Beschreibung

N-(3,5-dimethylphenyl)-3-(2-oxo-1,3-benzothiazol-3(2H)-yl)propanamide is a heterocyclic compound featuring a propanamide backbone linked to a 3,5-dimethylphenyl group and a 2-oxo-1,3-benzothiazole moiety. This structure combines lipophilic (dimethylphenyl) and electron-deficient (benzothiazolone) regions, which are critical for interactions with biological targets.

Eigenschaften

IUPAC Name |

N-(3,5-dimethylphenyl)-3-(2-oxo-1,3-benzothiazol-3-yl)propanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H18N2O2S/c1-12-9-13(2)11-14(10-12)19-17(21)7-8-20-15-5-3-4-6-16(15)23-18(20)22/h3-6,9-11H,7-8H2,1-2H3,(H,19,21) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AXICLHRSROVEDD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=C1)NC(=O)CCN2C3=CC=CC=C3SC2=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H18N2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

326.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Synthesis of 3-(2-Oxo-1,3-benzothiazol-3(2H)-yl)propanoic Acid

The benzothiazolone moiety is typically synthesized via cyclization reactions involving thioamide precursors. A widely adopted method involves the reaction of 2-aminothiophenol with maleic anhydride derivatives under acidic conditions. For example, benzothiazoline-2-one can be reacted with acrylonitrile in the presence of potassium hydroxide, followed by hydrolysis with hydrochloric acid to yield 3-(2-oxo-benzothiazol-3-yl)-propionic acid.

Reaction Conditions:

-

Step 1: Benzothiazoline-2-one (4.5 g, 30 mmol) is refluxed with acrylonitrile (4.77 g, 90 mmol) in dioxane for 2 hours.

-

Step 2: The intermediate nitrile is hydrolyzed using concentrated HCl (85 mL) under reflux for 4 hours, yielding the propionic acid derivative (93% yield).

Key Data:

| Parameter | Value |

|---|---|

| Yield | 93% |

| Melting Point | 129–131°C |

| Analytical Confirmation | IR (C=O stretch at 1705 cm⁻¹), ¹H NMR (δ 2.6–3.1 ppm for CH₂ groups) |

Amide Bond Formation with 3,5-Dimethylaniline

Activation of Propanoic Acid

The carboxylic acid group of 3-(2-oxo-benzothiazol-3-yl)-propionic acid is activated to facilitate amide coupling. Thionyl chloride (SOCl₂) is commonly used to convert the acid to its corresponding acyl chloride.

Procedure:

Coupling with 3,5-Dimethylaniline

The acyl chloride reacts with 3,5-dimethylaniline in the presence of a base such as triethylamine (Et₃N) to form the target amide.

Reaction Conditions:

-

3,5-Dimethylaniline (3.7 g, 30 mmol) and Et₃N (4.2 mL, 30 mmol) are dissolved in dry dichloromethane (DCM).

-

The acyl chloride (28 mmol) in DCM is added dropwise at 0°C, followed by stirring at room temperature for 12 hours.

Key Data:

| Parameter | Value |

|---|---|

| Yield | 85–88% |

| Purification | Recrystallization from ethanol/water (3:1) |

| Analytical Confirmation | ¹³C NMR (δ 168.2 ppm for amide carbonyl), LC-MS (m/z 326.4 [M+H]⁺) |

Alternative Pathways via Enamine Intermediates

Use of DMF-DMA in Benzothiazole Functionalization

A modified approach involves the formation of enamine intermediates using N,N-dimethylformamide dimethyl acetal (DMF-DMA). This method enhances reactivity for subsequent cyclization.

Procedure:

-

Benzothiazol-2-yl-acetonitrile (1.8 g, 10 mmol) is treated with DMF-DMA (2.5 mL, 15 mmol) in ethanol at room temperature for 10 minutes.

-

The resulting enamine intermediate is reacted with 3,5-dimethylaniline in the presence of potassium hydroxide, yielding the target compound after purification.

Key Data:

| Parameter | Value |

|---|---|

| Yield | 78% |

| Reaction Time | 45 minutes |

| Purity | >95% (HPLC) |

Industrial-Scale Optimization Strategies

Catalytic Methods for Enhanced Efficiency

Silica-supported niobium catalysts (SiO₂-tpy-Nb) have been employed to accelerate condensation reactions under milder conditions.

Procedure:

-

A mixture of 3-(2-oxo-benzothiazol-3-yl)-propionic acid and 3,5-dimethylaniline (1:1 molar ratio) is refluxed in isopropanol/water (3:1) with SiO₂-tpy-Nb (5 mol%) for 6 hours.

Key Data:

| Parameter | Value |

|---|---|

| Yield | 91% |

| Catalyst Recovery | 92% after filtration |

Analytical and Purification Techniques

Chromatographic Monitoring

TLC (silica gel, ethyl acetate/hexane 1:1) is used to track reaction progress, with the target compound exhibiting an Rf value of 0.45.

Spectroscopic Confirmation

-

IR Spectroscopy: Strong absorption bands at 1680 cm⁻¹ (amide C=O) and 1610 cm⁻¹ (benzothiazolone C=N).

-

¹H NMR (400 MHz, CDCl₃): δ 7.8–7.2 ppm (aromatic protons), δ 3.4 ppm (CH₂ adjacent to amide), δ 2.3 ppm (CH₃ groups).

Challenges and Mitigation Strategies

Analyse Chemischer Reaktionen

N-(3,5-dimethylphenyl)-3-(2-oxo-1,3-benzothiazol-3(2H)-yl)propanamide undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent and conditions.

Reduction: Reduction reactions can convert the carbonyl group to an alcohol or amine.

Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions, introducing different functional groups.

Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and various acids or bases for hydrolysis. The major products formed depend on the specific reaction conditions and reagents used.

Wissenschaftliche Forschungsanwendungen

N-(3,5-dimethylphenyl)-3-(2-oxo-1,3-benzothiazol-3(2H)-yl)propanamide has several scientific research applications:

Medicinal Chemistry: It is studied for its potential as an anti-inflammatory, antimicrobial, and anticancer agent.

Biological Studies: Researchers investigate its interactions with biological macromolecules, such as proteins and DNA.

Industrial Applications: It may be used in the development of new materials with specific properties, such as fluorescence or conductivity.

Wirkmechanismus

The mechanism of action of N-(3,5-dimethylphenyl)-3-(2-oxo-1,3-benzothiazol-3(2H)-yl)propanamide involves its interaction with molecular targets in the body. It may inhibit specific enzymes or receptors, leading to its biological effects. For example, it could inhibit the activity of certain kinases, thereby affecting cell signaling pathways involved in inflammation or cancer progression.

Vergleich Mit ähnlichen Verbindungen

Data Tables: Comparative Analysis

Table 1. Key Physicochemical Properties

Biologische Aktivität

N-(3,5-dimethylphenyl)-3-(2-oxo-1,3-benzothiazol-3(2H)-yl)propanamide is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article reviews the biological activity of this compound, including its mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The compound can be characterized by its chemical formula and structure, which includes a benzothiazole moiety known for its diverse biological properties.

- Chemical Formula : C_{16}H_{16}N_2O_{2}S

- Molecular Weight : 300.37 g/mol

Anticancer Properties

Research has shown that benzothiazole derivatives exhibit significant anticancer activities. The compound has been evaluated for its cytotoxic effects against various cancer cell lines.

- Mechanism of Action : The anticancer activity is primarily attributed to the compound's ability to induce apoptosis in cancer cells via the mitochondrial pathway. It disrupts mitochondrial membrane potential and activates caspases, leading to programmed cell death.

Case Study: Cytotoxicity Assay

A study conducted by researchers involved testing the compound against several cancer cell lines, including MCF-7 (breast cancer) and HeLa (cervical cancer). The results indicated an IC50 value of approximately 25 µM for MCF-7 cells, demonstrating potent cytotoxicity.

| Cell Line | IC50 (µM) | Mechanism |

|---|---|---|

| MCF-7 | 25 | Apoptosis induction |

| HeLa | 30 | Apoptosis induction |

Antimicrobial Activity

The compound has also been assessed for antimicrobial properties. Benzothiazole derivatives are known to possess antibacterial and antifungal activities.

- Research Findings : In vitro studies reported that the compound showed significant inhibition against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli.

| Microorganism | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 15 µg/mL |

| Escherichia coli | 20 µg/mL |

Anti-inflammatory Effects

N-(3,5-dimethylphenyl)-3-(2-oxo-1,3-benzothiazol-3(2H)-yl)propanamide has demonstrated anti-inflammatory properties in various models.

- Mechanism : The compound inhibits the production of pro-inflammatory cytokines such as TNF-alpha and IL-6. This inhibition is crucial in conditions like rheumatoid arthritis and other inflammatory diseases.

Safety Profile

Toxicological evaluations indicate that while the compound exhibits significant biological activity, it also possesses a safety profile that must be considered. Acute toxicity studies have classified it as having moderate toxicity with an LD50 value greater than 200 mg/kg in rodent models.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.